molecular formula C20H22N2O3 B11140697 2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11140697
M. Wt: 338.4 g/mol
InChI Key: GJYAIQJDMSEOHF-UHFFFAOYSA-N
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Description

2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group on the indole ring and an acetamide linkage, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Acetamide Formation: The methoxylated indole is reacted with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups may facilitate binding to enzymes or receptors, modulating their activity. The indole core is known to interact with various biological pathways, potentially affecting cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the methoxy group on the indole ring.

    2-(7-hydroxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of the methoxy group on the indole ring, which may enhance its biological activity and specificity. The combination of the indole core with the acetamide linkage and methoxy groups provides a distinct chemical structure that can interact with biological targets in unique ways.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(7-methoxyindol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H22N2O3/c1-24-17-8-6-15(7-9-17)10-12-21-19(23)14-22-13-11-16-4-3-5-18(25-2)20(16)22/h3-9,11,13H,10,12,14H2,1-2H3,(H,21,23)

InChI Key

GJYAIQJDMSEOHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C2C(=CC=C3)OC

Origin of Product

United States

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